molecular formula C6H13NS B1395435 2,3-Dimethylthiomorpholine CAS No. 29442-12-4

2,3-Dimethylthiomorpholine

Cat. No.: B1395435
CAS No.: 29442-12-4
M. Wt: 131.24 g/mol
InChI Key: OSKSVESWLSCULX-UHFFFAOYSA-N
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Description

2,3-Dimethylthiomorpholine is a heterocyclic organic compound with the molecular formula C₆H₁₃NS. It is a derivative of thiomorpholine, where two methyl groups are substituted at the 2nd and 3rd positions of the thiomorpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylthiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethyl-1,4-dichlorobutane with thiourea, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiomorpholine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylthiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can result in distinct properties and applications compared to other similar compounds .

Properties

IUPAC Name

2,3-dimethylthiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKSVESWLSCULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethylthiomorpholine
Reactant of Route 2
2,3-Dimethylthiomorpholine
Reactant of Route 3
2,3-Dimethylthiomorpholine
Reactant of Route 4
2,3-Dimethylthiomorpholine
Reactant of Route 5
2,3-Dimethylthiomorpholine
Reactant of Route 6
2,3-Dimethylthiomorpholine

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